REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([O:13][CH3:14])=[CH:7][C:4]=1[CH:5]=[O:6].[C:15]([Mg]Cl)#[CH:16]>C1COCC1>[OH:6][CH:5]([C:4]1[CH:7]=[C:8]([O:13][CH3:14])[C:9]([O:11][CH3:12])=[CH:10][C:3]=1[O:2][CH3:1])[C:15]#[CH:16]
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Name
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Quantity
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0.784 g
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Type
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reactant
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Smiles
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COC1=C(C=O)C=C(C(=C1)OC)OC
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(#C)[Mg]Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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OC(C#C)C1=C(C=C(C(=C1)OC)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |